2-(Thiophen-3-YL)propan-2-OL

Description

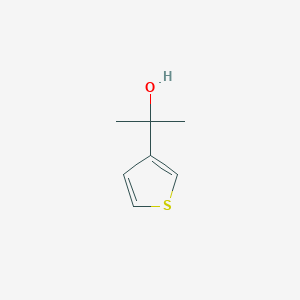

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-3-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-7(2,8)6-3-4-9-5-6/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLFGMKWPSQWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594069 | |

| Record name | 2-(Thiophen-3-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113546-05-7 | |

| Record name | 2-(Thiophen-3-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 2 Thiophen 3 Yl Propan 2 Ol and Analogues

Direct Construction of the 2-(Thiophen-3-YL)propan-2-OL Scaffold

The direct formation of the this compound framework is a primary focus for synthetic chemists. This section details key organometallic strategies that enable the efficient assembly of this important structural motif.

Organometallic Addition Reactions to Carbonyls

Organometallic reagents are powerful tools for carbon-carbon bond formation. Their reaction with carbonyl compounds, such as ketones and aldehydes, provides a direct and versatile route to alcohols. dalalinstitute.com

The Grignard reaction is a classic and widely used method for creating carbon-carbon bonds. youtube.com In the context of synthesizing this compound, the process typically involves the reaction of a Grignard reagent derived from 3-bromothiophene (B43185) with acetone. socratic.org The Grignard reagent, 3-thienylmagnesium bromide, is prepared by reacting 3-bromothiophene with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). d-nb.infochemguide.co.uk This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. Subsequent workup with an aqueous acid solution protonates the intermediate alkoxide to yield the desired tertiary alcohol, this compound. libretexts.org

The general applicability of Grignard reagents is extensive, though their preparation requires anhydrous conditions as they react readily with water. chemguide.co.uk The choice of solvent can also be critical, with cyclopentyl methyl ether (CPME) emerging as a viable alternative to traditional ethers. d-nb.info While the formation of Grignard reagents from some substrates can be challenging, 3-bromothiophene has been shown to be a suitable precursor for this reaction. d-nb.info

Table 1: Grignard Reagent Synthesis Data

| Reactant 1 | Reactant 2 | Product | Notes |

|---|---|---|---|

| 3-Bromothiophene | Magnesium | 3-Thienylmagnesium bromide | Prepared in an ethereal solvent. |

Lithiation offers an alternative and often complementary approach to Grignard reagents for the formation of organometallic intermediates. The generation of 3-lithiothiophene can be achieved through a metal-halogen exchange reaction, typically by treating 3-bromothiophene with an organolithium reagent like n-butyllithium at low temperatures. mdpi.comumich.edu This method is effective for creating 3-thienyllithium, which can then be reacted with a suitable ketone, such as acetone, to form the tertiary alcohol. umich.edu

Direct deprotonation, or ortho-lithiation, is another powerful strategy, particularly when a directing group is present on the thiophene (B33073) ring. umich.edu For instance, a group at the 3-position can direct lithiation to the 2-position, enabling the synthesis of 2,3-disubstituted thiophenes. vu.lt While direct lithiation of unsubstituted thiophene typically occurs at the 2-position, the presence of specific substituents can influence the regioselectivity of this reaction.

Table 2: Lithiation-Directed Synthesis Data

| Thiophene Precursor | Lithiating Agent | Electrophile | Product |

|---|---|---|---|

| 3-Bromothiophene | n-Butyllithium | Acetone | This compound |

Strategies for Introducing the Tertiary Alcohol Functionality

Beyond the direct addition of organometallics to ketones, other synthetic strategies can be employed to introduce the tertiary alcohol group onto a pre-existing thiophene ring or to construct the thiophene ring with the alcohol already in place.

A novel approach to synthesizing substituted thiophenes involves the dehydration and heterocyclization of alkynols. nih.govacs.org This method utilizes elemental sulfur or potassium ethyl xanthate to achieve a metal-free synthesis. organic-chemistry.org The reaction proceeds through the generation of a trisulfur (B1217805) radical anion (S₃•⁻), which initiates the cyclization process. organic-chemistry.org While this methodology has been demonstrated for a variety of substituted thiophenes, its direct application to form this compound would depend on the specific alkynol precursor. For example, a suitably substituted alkynyl diol could potentially undergo a cascade cyclization to form a thiophene ring with a hydroxyl group at the desired position. mdpi.com Research has shown that secondary and tertiary alcohols can be challenging substrates for some cyclization reactions. chim.it However, electrophilic cyclization of certain alkynyl thioanisoles has successfully produced related benzo[b]thiophene structures bearing a tertiary alcohol. nih.govresearchgate.net

The functionalization of pre-existing thiophene derivatives provides another synthetic route. This can involve the introduction of a carbonyl group at the 3-position, which can then be converted to the tertiary alcohol. For instance, 3-formylthiophene can be prepared and subsequently reacted with an organometallic reagent like methylmagnesium bromide to yield a secondary alcohol, which could be further oxidized and reacted to form the tertiary alcohol. encyclopedia.pub Alternatively, palladium-catalyzed cross-coupling reactions can be used to introduce various functional groups at the 3-position of the thiophene ring. researchgate.net

Recent advancements have also explored molecular-oxygen-mediated multicomponent oxidative cyclization as a green and sustainable method for forming tertiary alcohol-bearing N-heterocycles, which could potentially be adapted for thiophene synthesis. acs.org This strategy involves the de novo formation of the C-OH bond. acs.org

Stereoselective and Asymmetric Synthesis of Thiophene-Derived Tertiary Alcohols

The creation of chiral tertiary alcohols, where the hydroxyl-bearing carbon is a stereocenter, presents a considerable challenge in organic synthesis due to steric hindrance around the reactive center. researchgate.net The development of methods that control the three-dimensional arrangement of atoms is paramount for producing enantiomerically pure compounds, which is often essential for their desired biological activity or material properties.

Enantioselective Methodologies for Heteroaryl Tertiary Alcohols

The synthesis of enantiomerically enriched tertiary alcohols is a key objective in modern organic chemistry. researchgate.net A variety of catalytic asymmetric methods have been developed to achieve this, often involving the addition of organometallic reagents to ketones in the presence of a chiral catalyst. bris.ac.uk

One notable approach is the lithiation-borylation methodology , which has been successfully applied to the synthesis of α-heterocyclic tertiary alcohols. bris.ac.ukacs.orgbris.ac.uk This method involves the deprotonation of a carbamate (B1207046) derived from an enantioenriched secondary alcohol, followed by reaction with a boronic ester. A subsequent stereospecific rearrangement and oxidation yield the desired highly enantioenriched tertiary alcohol. bris.ac.ukacs.org This strategy offers an alternative to the direct addition of organometallic reagents to heteroaryl ketones, which can be complicated by the coordinating ability of the heteroatom. acs.org

Catalytic enantioselective cyanosilylation of ketones is another powerful tool for constructing chiral tertiary centers. chinesechemsoc.org While many protocols exist for the cyanation of achiral ketones, recent advancements have focused on the more challenging α-branched acyclic ketones, enabling the synthesis of chiral tertiary alcohols with adjacent stereocenters. chinesechemsoc.org

Key Enantioselective Methodologies:

| Methodology | Description | Key Features |

| Lithiation-Borylation | Deprotonation of a chiral carbamate followed by reaction with a boronic ester and subsequent rearrangement/oxidation. bris.ac.ukacs.org | High enantioselectivity, applicable to a range of heterocyclic boronic esters. bris.ac.ukacs.org |

| Catalytic Asymmetric Addition | Addition of organometallic reagents (e.g., organozinc) to ketones catalyzed by a chiral metal-ligand complex. bris.ac.uk | Direct approach, but can be challenging for heteroaryl ketones. acs.org |

| Enantioselective Cyanosilylation | Addition of a cyanide source to a ketone in the presence of a chiral catalyst to form a cyanohydrin, a precursor to tertiary alcohols. chinesechemsoc.org | Effective for creating quaternary stereocenters. chinesechemsoc.org |

Diastereoselective Approaches in Chiral Tertiary Alcohol Synthesis

When a molecule already contains a chiral center, the introduction of a new one requires control over the relative stereochemistry, a concept known as diastereoselectivity. Diastereoselective synthesis is crucial for constructing complex molecules with multiple stereocenters.

A common strategy involves the chelation-controlled nucleophilic addition to α-alkoxyketones. In this approach, a chiral β-syn-alkoxyhomoallylic alcohol, obtained from the alkoxyallylboration of an aldehyde, is oxidized to the corresponding chiral ketone. Subsequent nucleophilic addition to this ketone proceeds in a highly stereoselective manner, controlled by the chelating effect of the neighboring alkoxy group, to yield anti-homoallylic tertiary alcohols. acs.org

The Kiyooka aldol (B89426) approach also provides a pathway to stereoselectively synthesize tertiary alcohols. This method allows for the incorporation of different substituents at the chiral center bearing the tertiary alcohol, and the diastereoselectivity is influenced by the geometry of the ketene (B1206846) acetal (B89532) used in the reaction. nih.gov

Furthermore, the development of highly diastereo- and enantioselective cyanosilylation of α-branched ketones has opened new avenues for synthesizing chiral tertiary alcohols with adjacent stereocenters. chinesechemsoc.org

Table of Diastereoselective Methods:

| Method | Key Principle | Outcome |

| Chelation-Controlled Addition | Nucleophilic addition to α-alkoxyketones directed by chelation. acs.org | Highly stereoselective formation of anti-homoallylic tertiary alcohols. acs.org |

| Kiyooka Aldol Approach | Stereoselective aldol reaction with control over substituent incorporation. nih.gov | Access to polyoxygenated tertiary alcohols with defined stereochemistry. nih.gov |

| Diastereoselective Cyanosilylation | Enantioselective cyanation of α-branched ketones. chinesechemsoc.org | Synthesis of chiral tertiary alcohols with adjacent stereocenters. chinesechemsoc.org |

Optimization of Synthetic Pathways and Process Intensification

Beyond achieving stereoselectivity, modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally friendly processes. This involves optimizing reaction conditions, minimizing steps, and utilizing sustainable solvent systems.

Development of Efficient Routes for 3-Substituted Thiophenes

The thiophene ring is a versatile building block, and efficient methods for its substitution are highly sought after. Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions for the synthesis of substituted thiophenes. researchgate.netrsc.org This method avoids the need for pre-functionalization of one of the coupling partners, simplifying the synthetic sequence. rsc.org

Recent research has focused on optimizing the direct arylation of 3-substituted thiophenes. For instance, palladium-catalyzed direct arylation of 3,4-disubstituted thiophenes with (hetero)aromatic bromides has been successfully achieved in deep eutectic solvents under air. acs.orgacs.org Additionally, metal-free methods for synthesizing substituted thiophenes, such as the dehydration and sulfur cyclization of alkynols, offer a sustainable approach. organic-chemistry.org

Key Developments in Thiophene Synthesis:

| Approach | Description | Advantages |

| Direct C-H Arylation | Palladium-catalyzed coupling of thiophenes with aryl halides. researchgate.netrsc.org | Step- and atom-economical, avoids pre-functionalization. rsc.org |

| Metal-Free Cyclization | Dehydration and sulfur cyclization of alkynols using elemental sulfur. organic-chemistry.org | Environmentally friendly, avoids transition metal catalysts. organic-chemistry.org |

| Cascade Cyclization | Bisulfur/biselenium cyclization of alkynyl diols. mdpi.com | Step-efficient synthesis of multisubstituted thieno[3,2-b]thiophenes. mdpi.com |

Evaluation of Sustainable Solvent Systems for Synthesis (e.g., Deep Eutectic Solvents)

The choice of solvent is a critical factor in the sustainability of a chemical process. rsc.org Traditional volatile organic compounds (VOCs) are often hazardous and contribute to environmental pollution. rsc.org Consequently, there is a growing interest in replacing them with greener alternatives.

Deep eutectic solvents (DESs) have emerged as promising green solvents for organic synthesis. magtech.com.cnmdpi.comrsc.orgrsc.orgsioc-journal.cn DESs are mixtures of hydrogen bond donors and acceptors that have a significantly lower melting point than their individual components. mdpi.com They offer several advantages, including low vapor pressure, non-flammability, thermal stability, and often biodegradability. magtech.com.cn

DESs have been successfully employed as reaction media for the synthesis of thiophene derivatives. For example, the direct arylation of thiophene derivatives has been effectively carried out in a deep eutectic solvent composed of choline (B1196258) chloride and glycerol. rsc.orgacs.orgacs.org The use of DESs can also facilitate catalyst recycling, further enhancing the sustainability of the process. mdpi.com The application of DESs extends to various other organic reactions, including oxidations and biocatalyzed processes, highlighting their versatility as green reaction media. mdpi.comrsc.org

Properties and Applications of Deep Eutectic Solvents:

| Property | Description |

| Low Volatility | Negligible vapor pressure, reducing air pollution. magtech.com.cn |

| Non-flammability | Increased safety in chemical processes. magtech.com.cn |

| Tunable Properties | Physicochemical properties can be adjusted by changing the components. |

| Biodegradability | Many DESs are derived from natural sources and are biodegradable. magtech.com.cn |

| Catalytic Activity | Can act as both solvent and catalyst in some reactions. magtech.com.cnsioc-journal.cn |

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Thiophen 3 Yl Propan 2 Ol

Quantum Chemical Calculations for Structural and Electronic Elucidation

Quantum chemical calculations are instrumental in providing a theoretical framework for understanding the molecular structure, stability, and reactivity of 2-(Thiophen-3-YL)propan-2-OL. These computational methods allow for a detailed examination of electronic properties that are not easily accessible through experimental means alone.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Conformation

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule. For this compound, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). nih.govresearchgate.net This process calculates the molecule's energy at various conformations to find the one with the minimum energy, which corresponds to the most stable structure.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C2-S1 | 1.77 Å |

| C5-S1 | 1.78 Å | |

| C3-C4 | 1.38 Å | |

| C4-C5 | 1.42 Å | |

| C(ring)-C(propanol) | 1.52 Å | |

| C(propanol)-O | 1.43 Å | |

| C(propanol)-C(methyl) | 1.54 Å | |

| Bond Angles | C-S-C (in ring) | ~92° |

| S-C-C (in ring) | ~112° | |

| C-C-C (in ring) | ~112° | |

| C(ring)-C(propanol)-O | 109.5° |

Theoretical Prediction of Vibrational (FT-IR, Raman) and Electronic (UV-Vis) Spectra

Following geometry optimization, the vibrational frequencies of this compound can be calculated at the same level of theory. These theoretical frequencies correspond to the vibrational modes observed in Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov The calculations provide a basis for assigning the experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. iosrjournals.org

Key predicted vibrations include:

O-H Stretch: A strong, broad band expected in the FT-IR spectrum around 3300-3500 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹ corresponding to the C-H bonds on the thiophene (B33073) ring.

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹ from the methyl groups of the propanol (B110389) substituent.

C=C Ring Stretch: Vibrations in the 1400-1550 cm⁻¹ region, typical for aromatic rings. iosrjournals.org

C-S Stretch: Modes associated with the carbon-sulfur bonds in the thiophene ring, often found in the 600-850 cm⁻¹ range. iosrjournals.org

Electronic properties, such as the UV-Vis absorption spectrum, are predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the primary electronic transitions are expected to be π → π* transitions within the thiophene ring, which would appear as strong absorption bands in the UV region. jchps.com

Table 2: Predicted Major Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) (Scaled) | Intensity | Vibrational Assignment |

| ~3450 | Strong | O-H stretching |

| ~3100 | Medium | Aromatic C-H stretching |

| ~2980 | Strong | Aliphatic C-H stretching |

| ~1530 | Medium | C=C aromatic ring stretching |

| ~1450 | Strong | CH₃ bending |

| ~1150 | Strong | C-O stretching |

| ~830 | Medium | C-S stretching |

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Global Reactivity Indices

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. scirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which is characteristic of thiophene and its derivatives. nih.govrsc.org The LUMO is likely distributed over the aromatic ring and the adjacent carbon of the propanol substituent. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity and lower kinetic stability. chemijournal.com

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's chemical behavior. nih.gov These indices include chemical hardness (η), which measures resistance to change in electron distribution, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. A soft molecule (low hardness) with a small energy gap is generally more reactive. mdpi.com

Table 3: Calculated FMO Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Predicted Value |

| HOMO Energy | E_HOMO | - | -6.15 eV |

| LUMO Energy | E_LUMO | - | -0.95 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.20 eV |

| Ionization Potential | IP | -E_HOMO | 6.15 eV |

| Electron Affinity | EA | -E_LUMO | 0.95 eV |

| Chemical Hardness | η | (IP - EA) / 2 | 2.60 eV |

| Chemical Potential | μ | -(IP + EA) / 2 | -3.55 eV |

| Electrophilicity Index | ω | μ² / (2η) | 2.42 eV |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an essential tool for the definitive structural elucidation of organic molecules in solution. High-resolution and multi-dimensional techniques provide unambiguous assignment of proton (¹H) and carbon (¹³C) signals and offer insights into molecular dynamics.

Multi-dimensional NMR Techniques for Complex Structural Assignment

The structure of this compound can be fully characterized using a combination of 1D (¹H, ¹³C) and 2D NMR experiments.

¹H NMR: The proton spectrum is expected to show distinct signals for each type of hydrogen. The thiophene ring should exhibit three signals in the aromatic region (~7.0-7.5 ppm). The H2 proton typically appears as a doublet of doublets due to coupling with H4 and H5. H4 and H5 will also appear as multiplets. The two methyl groups of the propanol substituent are chemically equivalent and should produce a single sharp singlet in the aliphatic region (~1.6 ppm), integrating to six protons. The hydroxyl proton will appear as a singlet whose chemical shift is concentration and solvent-dependent. docbrown.info

¹³C NMR: The carbon spectrum will show six unique signals: four for the thiophene ring carbons and two for the propanol substituent (the quaternary carbon attached to the ring and the equivalent methyl carbons).

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H coupling networks. It would confirm the connectivity between the protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying the quaternary carbons and confirming the connection of the propan-2-ol group to the C3 position of the thiophene ring. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 2 | CH | ~7.30 (dd) | ~122.0 |

| 4 | CH | ~7.10 (dd) | ~127.0 |

| 5 | CH | ~7.25 (dd) | ~120.0 |

| 3 | C | - | ~145.0 |

| Propanol (quat) | C | - | ~70.0 |

| Propanol (methyl) | CH₃ | ~1.60 (s, 6H) | ~30.0 |

| Propanol (hydroxyl) | OH | variable (s, 1H) | - |

Dynamic NMR for Conformational Equilibria and Exchange Processes

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. nih.gov For this compound, a potential dynamic process is the restricted rotation around the C3-C(propanol) single bond.

At room temperature, this rotation is typically fast, resulting in averaged NMR signals. However, at lower temperatures, the rotation may slow down sufficiently to allow for the observation of distinct conformers. researchgate.net This phenomenon, known as coalescence, would manifest as a broadening of the NMR signals for atoms near the axis of rotation (e.g., the methyl groups or the H2 and H4 protons) as the temperature is lowered. At even lower temperatures, these broad signals might resolve into separate signals for each distinct conformer. By analyzing the line shapes at different temperatures, it is possible to calculate the energy barrier (ΔG‡) for the rotational process, providing valuable information about the molecule's conformational flexibility and stability. mdpi.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure by analyzing the fragmentation patterns of its molecular ion. For this compound, mass spectrometry provides definitive confirmation of its molecular mass and offers insights into its structural stability and bond lability under ionization conditions.

Molecular Weight Confirmation

The chemical formula for this compound is C₇H₁₀OS, which corresponds to a nominal molecular mass of 142 daltons and a more precise molar mass of approximately 142.22 g/mol . webqc.org In a typical electron ionization (EI) mass spectrum, the molecular ion (M⁺•) peak would be observed at a mass-to-charge ratio (m/z) of 142. However, the molecular ion of tertiary alcohols is often unstable, leading to a peak that is very small or sometimes entirely absent. whitman.educhemistrynotmystery.com This instability is due to the high propensity for fragmentation at the tertiary carbon center.

Fragmentation Pathway Analysis

While direct experimental mass spectra for this compound are not extensively published, a theoretical fragmentation pathway can be proposed based on the established principles of mass spectrometry for tertiary alcohols and thiophene derivatives. whitman.eduresearchgate.net The primary fragmentation events are expected to be alpha-cleavage and dehydration, originating from the tertiary alcohol moiety. libretexts.orgjove.com

Alpha-Cleavage: The most favored fragmentation pathway for tertiary alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. libretexts.org For this compound, this involves the loss of a methyl radical (•CH₃), which has a mass of 15 Da. This cleavage results in the formation of a resonance-stabilized cation at m/z 127. This fragment is expected to be one of the most abundant ions, likely representing the base peak in the spectrum. The stability of this cation is enhanced by the delocalization of the positive charge into the thiophene ring.

Dehydration: Another common fragmentation route for alcohols is the elimination of a water molecule (H₂O, 18 Da) from the molecular ion. jove.com This process would yield a radical cation [M-18]⁺• at m/z 124.

Thiophene Ring-Based Fragmentation: The bond connecting the isopropyl alcohol group to the thiophene ring can also cleave. This would lead to the formation of a thienyl cation (C₄H₃S⁺) at m/z 83. Further fragmentation of the thiophene ring itself within larger fragments can also occur, typically involving the loss of acetylene (B1199291) (C₂H₂) or the formation of smaller sulfur-containing ions like the thiirinium ion (C₂H₂S⁺•) or the thioformyl (B1219250) cation (CHS⁺). acs.orgresearchgate.net For instance, the prominent m/z 127 ion could potentially lose acetylene to produce a fragment at m/z 101.

The predicted fragmentation data is summarized in the table below.

Table 1: Proposed Mass Spectrometric Fragments for this compound

| m/z | Proposed Ion Formula | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 142 | [C₇H₁₀OS]⁺• | - | Molecular Ion (M⁺•) |

| 127 | [C₆H₇OS]⁺ | •CH₃ | Alpha-cleavage |

| 124 | [C₇H₈S]⁺• | H₂O | Dehydration |

Reaction Mechanisms and Kinetic Studies Involving 2 Thiophen 3 Yl Propan 2 Ol

Mechanistic Pathways of Thiophene (B33073) Functionalization and Tertiary Alcohol Formation

The primary route for the synthesis of 2-(thiophen-3-yl)propan-2-ol involves the functionalization of the thiophene ring at the 3-position with an acetyl group, followed by the formation of the tertiary alcohol. The most common and direct method for this transformation is the Grignard reaction.

The process begins with a suitable 3-substituted thiophene, which is converted to 3-acetylthiophene (B72516). The subsequent reaction with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), leads to the formation of the desired tertiary alcohol.

The mechanism of the Grignard addition to the ketone is a well-established nucleophilic addition reaction. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the methyl group nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of 3-acetylthiophene. This attack results in the formation of a tetrahedral intermediate, an alkoxide. The reaction is typically completed by an acidic workup, where the alkoxide is protonated to yield the final product, this compound.

Reaction Scheme:

Nucleophilic Attack: The nucleophilic methyl group from the Grignard reagent attacks the carbonyl carbon of 3-acetylthiophene.

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.

Protonation: An acid workup (e.g., with H₃O⁺) protonates the alkoxide to form the tertiary alcohol.

While this pathway is generally accepted, the complexity of Grignard reagents in solution, which can exist in equilibrium between various species (the Schlenk equilibrium), can influence the reaction's progression.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

Detailed kinetic and thermodynamic data for the derivatization of this compound are not extensively documented in publicly available literature. However, general principles governing the reactivity of tertiary alcohols and thiophene compounds can be applied to understand these aspects.

Kinetic Considerations: The kinetics of derivatization reactions involving the hydroxyl group of this compound are influenced by steric hindrance around the tertiary carbon. Reactions proceeding through an Sₙ2 mechanism will be slow due to the steric bulk. Conversely, reactions that can proceed through a stable tertiary carbocation intermediate (Sₙ1 mechanism) are more favorable. The electron-rich thiophene ring can play a role in stabilizing such a carbocation.

For reactions involving the thiophene ring, such as electrophilic aromatic substitution, the existing isopropyl alcohol group will act as a directing group. The precise kinetic parameters, including rate constants and activation energies, would need to be determined experimentally for specific reactions.

Thermodynamic Considerations: The thermodynamic stability of the products of derivatization reactions will dictate the position of the equilibrium. For example, in dehydration reactions to form an alkene, the formation of the more substituted and conjugated double bond is generally favored thermodynamically.

A hypothetical data table for a generic derivatization reaction is presented below to illustrate the type of data that would be relevant.

Hypothetical Kinetic and Thermodynamic Data for a Derivatization Reaction

| Parameter | Value | Units |

|---|---|---|

| Rate Constant (k) | Data not available | L mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | Data not available | kJ/mol |

| Enthalpy of Reaction (ΔH) | Data not available | kJ/mol |

| Entropy of Reaction (ΔS) | Data not available | J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | Data not available | kJ/mol |

Catalytic Mechanisms in Thiophene-Based Syntheses

Catalysis plays a significant role in both the synthesis of precursors to this compound and its subsequent derivatization.

Synthesis of Precursors: The synthesis of 3-acetylthiophene can be achieved through Friedel-Crafts acylation of thiophene. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The mechanism involves the formation of an acylium ion intermediate, which then acts as an electrophile in the electrophilic aromatic substitution reaction with the thiophene ring. The regioselectivity of this reaction is crucial for obtaining the 3-substituted isomer.

Derivatization of this compound: The derivatization of this compound can be facilitated by various catalytic systems. For instance, palladium-catalyzed cross-coupling reactions can be used to functionalize the thiophene ring. One review on the reactivity of thiophenes mentions the use of 2-(thien-3-yl)-2-propanol in a palladium-catalyzed ipso-arylation, leading to the formation of 2,3-diarylthiophenes researchgate.net. This reaction proceeds via an initial C-H cleavage followed by C-C cleavage, showcasing a complex catalytic cycle.

Another important class of catalytic reactions for tertiary alcohols is dehydrative functionalization. For example, the dehydrative thioetherification of tertiary alcohols with thiols can be catalyzed by various metal catalysts. The proposed mechanism often involves the activation of the alcohol by the catalyst, followed by nucleophilic attack by the thiol and subsequent dehydration.

Illustrative Catalytic Cycle for Dehydrative Thioetherification

Coordination: The tertiary alcohol coordinates to the metal catalyst.

Activation: The C-O bond is weakened.

Nucleophilic Attack: A thiol attacks the activated carbon center.

Elimination: A molecule of water is eliminated.

Product Release: The thioether product is released, and the catalyst is regenerated.

The efficiency and selectivity of these catalytic reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions.

Q & A

Q. What are the recommended synthetic routes for 2-(Thiophen-3-YL)propan-2-OL with high purity?

A robust method involves catalytic asymmetric synthesis using tert-butyl carbamate and chiral catalysts. For example, (R,R)-FeBIPF2 (5 mol%) with TMP at –30°C for 40 hours yields 85% enantiomeric excess (ee) after purification via flash column chromatography (n-hexane/EtOAc with 0.2% HOAc) . Alternative routes include Suzuki-Miyaura cross-coupling with aryl halides using palladium complexes .

Q. Key Considerations :

- Catalyst selection (Rh, Pd, or Fe-based) impacts yield and stereochemistry.

- Purification via chromatography or crystallization is critical for removing byproducts.

Q. How should researchers handle and store this compound safely?

The compound is classified under GHS as harmful if inhaled, swallowed, or in contact with skin (H302, H312, H332). Safety protocols include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.

- Storage : Dry, cool environment in airtight containers to prevent oxidation.

- Ventilation : Use fume hoods during synthesis or handling .

Q. What analytical techniques are effective for structural and purity assessment?

Q. Example Workflow :

Synthesize and crystallize the compound.

Collect X-ray diffraction data (e.g., CrysAlis PRO software) .

Validate purity via HPLC (C18 column, acetonitrile/water gradient).

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this compound derivatives?

Rhodium-catalyzed desymmetrization of meso-alkenes achieves high enantioselectivity (e.g., trans-(1R,2S)-2-(Thiophen-3-yl)-cyclopent-3-enol with >90% ee). Key parameters:

- Catalyst Loading : 2–5 mol% Rh(I) complexes.

- Temperature : –20°C to 25°C (lower temps favor ee).

- Solvent : Dichloromethane or toluene .

Q. Mechanistic Insight :

- Rhodium coordinates to alkene π-bonds, enabling stereochemical control during carbonyl insertion.

Q. How to resolve contradictions in catalytic efficiency between Pd and Rh systems?

| Catalyst | Reaction Type | Yield | ee | Conditions |

|---|---|---|---|---|

| Pd(0) | Suzuki-Miyaura Coupling | 60–75% | N/A | Aqueous, 80°C |

| Rh(I) | Enantioselective Insertion | 85–92% | >90% | Non-polar solvent, –30°C |

Q. Analysis :

- Pd excels in cross-coupling but lacks stereoselectivity.

- Rh offers superior enantiocontrol but requires stringent conditions.

- Recommendation : Use Pd for rapid coupling, Rh for stereoselective synthesis.

Q. What strategies evaluate biological activities like antioxidant potential?

Synthesize Analogues : Introduce electron-donating groups (e.g., –OMe) to the thiophene ring to enhance radical scavenging .

Assays :

- DPPH Assay : Measure absorbance decay at 517 nm.

- FRAP : Quantify Fe³⁺ reduction to Fe²⁺.

Structure-Activity Relationship (SAR) : Correlate substituent effects with activity trends .

Q. What reaction mechanisms govern cross-coupling with thiophene derivatives?

In Suzuki-Miyaura reactions:

Oxidative Addition : Pd(0) reacts with aryl halide to form Pd(II).

Transmetallation : Thiophen-3-ylboronic acid transfers to Pd(II).

Reductive Elimination : Forms C–C bond, regenerating Pd(0) .

Q. Challenges :

- Thiophene’s sulfur may poison Pd catalysts.

- Solution : Use PdCl₂(dppf) with chelating ligands to stabilize the catalyst.

Data Contradiction Analysis

Issue : Conflicting reports on AlCl₃ efficacy in thiophene functionalization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.